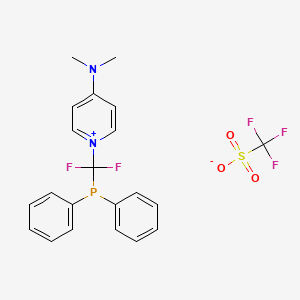
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is a complex organic compound that features a pyridinium core substituted with difluoro-diphenyl-phosphanyl and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Difluoro-diphenyl-phosphanyl Group: This step involves the reaction of the pyridinium intermediate with a difluoro-diphenyl-phosphanyl reagent under controlled conditions.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyridinium compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate involves its interaction with specific molecular targets. The difluoro-diphenyl-phosphanyl group may play a role in binding to metal centers, while the dimethylamino group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate
- 1-(Difluoro-diphenyl-phosphanyl-methyl)-4-methylamino-pyridinium triflate
Uniqueness
1-(Difluoro-diphenyl-phosphanyl-methyl)-4-dimethylamino-pyridinium triflate is unique due to the presence of both difluoro-diphenyl-phosphanyl and dimethylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C21H20F5N2O3PS |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
1-[diphenylphosphanyl(difluoro)methyl]-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H20F2N2P.CHF3O3S/c1-23(2)17-13-15-24(16-14-17)20(21,22)25(18-9-5-3-6-10-18)19-11-7-4-8-12-19;2-1(3,4)8(5,6)7/h3-16H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
DPCXXAXWTUBLKB-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)(F)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


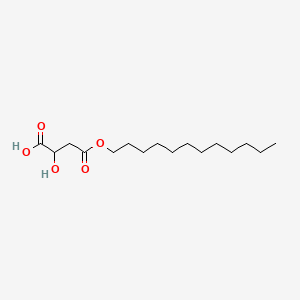
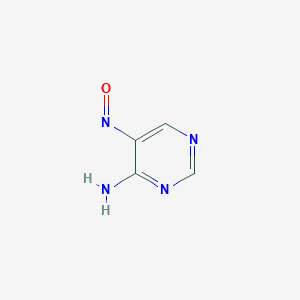
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
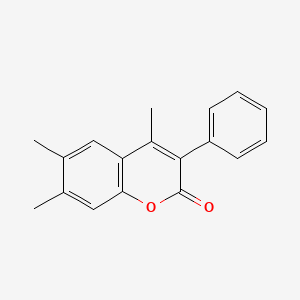

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
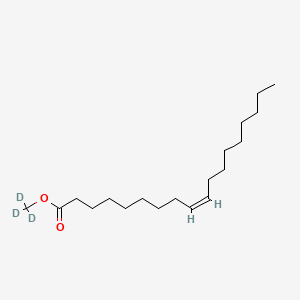
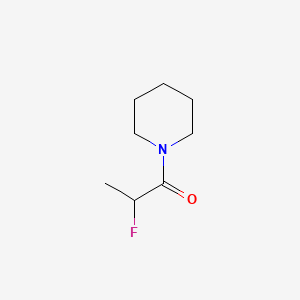
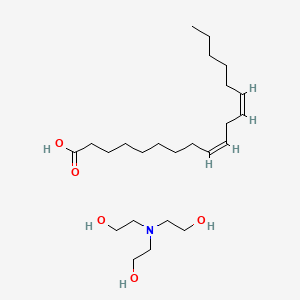
![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)

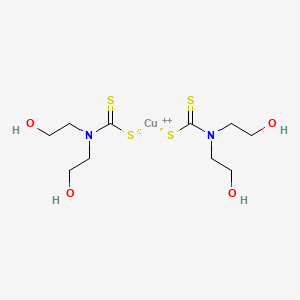

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
